molecular formula C8H12N2O2 B12330139 1H-Pyrrole-2-carboxylic acid, 5-[1-(methylamino)ethyl]-

1H-Pyrrole-2-carboxylic acid, 5-[1-(methylamino)ethyl]-

Cat. No.: B12330139
M. Wt: 168.19 g/mol
InChI Key: MVZMBGLTTDYTGQ-UHFFFAOYSA-N
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Description

1H-Pyrrole-2-carboxylic acid, 5-[1-(methylamino)ethyl]- is a compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This specific compound is characterized by the presence of a carboxylic acid group at the second position and a 5-[1-(methylamino)ethyl] substituent. Pyrrole derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science .

Preparation Methods

The synthesis of 1H-Pyrrole-2-carboxylic acid, 5-[1-(methylamino)ethyl]- can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, which condenses 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron (III) chloride . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Industrial production methods often utilize these synthetic routes due to their efficiency and high yields.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 5-[1-(methylamino)ethyl]- involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

1H-Pyrrole-2-carboxylic acid, 5-[1-(methylamino)ethyl]- can be compared with other pyrrole derivatives such as:

These comparisons highlight the unique structural features and reactivity of 1H-Pyrrole-2-carboxylic acid, 5-[1-(methylamino)ethyl]-, making it a valuable compound in research and industry.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

5-[1-(methylamino)ethyl]-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C8H12N2O2/c1-5(9-2)6-3-4-7(10-6)8(11)12/h3-5,9-10H,1-2H3,(H,11,12)

InChI Key

MVZMBGLTTDYTGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(N1)C(=O)O)NC

Origin of Product

United States

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